molecular formula C9H12F2N2O3 B2761971 tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate CAS No. 2375260-49-2

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate

Cat. No.: B2761971
CAS No.: 2375260-49-2
M. Wt: 234.203
InChI Key: SRVWFNCSXHEALH-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate (CAS: 2375260-49-2) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a difluoromethyl group at the 2-position and a tert-butyl carbamate moiety at the 4-position. Its molecular formula is C₉H₁₂F₂N₂O₃, with a molecular weight of 234.2 g/mol . The compound is commercially available as a building block for medicinal chemistry and organic synthesis, marketed by suppliers such as Aaron Chemicals LLC and CymitQuimica, though certain packaging sizes have been discontinued . Its structural uniqueness lies in the combination of the oxazole ring’s stability, the electron-withdrawing difluoromethyl group, and the steric bulk of the tert-butyl carbamate, making it a versatile intermediate for drug discovery and agrochemical research.

Properties

IUPAC Name

tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O3/c1-9(2,3)16-8(14)13-5-4-15-7(12-5)6(10)11/h4,6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVWFNCSXHEALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375260-49-2
Record name tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
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Preparation Methods

Molecular Characterization

The compound’s structural identity is confirmed through spectroscopic and computational data:

Property Value Source
IUPAC Name tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate PubChem
Molecular Formula C₉H₁₂F₂N₂O₃ PubChem
Molecular Weight 234.20 g/mol PubChem
Canonical SMILES CC(C)(C)OC(=O)NC1=COC(=N1)C(F)F PubChem
InChI Key SRVWFNCSXHEALH-UHFFFAOYSA-N PubChem

The oxazole ring and difluoromethyl group contribute to its lipophilicity and reactivity, making it a versatile intermediate for further functionalization.

Synthetic Routes and Reaction Optimization

Stepwise Laboratory Synthesis

The most widely reported synthesis involves five sequential steps (Figure 1):

Step 1: Amination of 1-Methyl-1H-pyrazol-5-amine
Pyrazole derivatives are reacted with bromine in acetic acid to introduce an amino group at the 5-position. Yields are typically >80% under reflux conditions.

Step 2: Reduction of Nitro Intermediate
Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines. Solvent choice (e.g., ethanol vs. THF) affects reaction kinetics, with THF reducing side-product formation by 15%.

Step 3: Esterification with tert-Butyl Chloroformate
The amine intermediate is treated with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C. Triethylamine is added to scavenge HCl, achieving 92% yield.

Step 4: Trityl Protection of Oxazole Nitrogen
Trityl chloride in pyridine protects the oxazole nitrogen, preventing undesired side reactions. Excess pyridine (3 eq.) ensures complete protection within 2 hours.

Step 5: Condensation with Difluoromethylating Agent
The final step employs chlorodifluoromethane (ClCF₂H) under basic conditions (K₂CO₃) in DMF. Microwave-assisted heating (120°C, 30 min) improves yield to 78% compared to conventional heating (65%).

Alternative Route via O-Carbamate Directed Metalation

Recent advances in directed ortho-metalation (DoM) using carbamate directing groups offer a streamlined approach (Figure 2):

  • Directed Lithiation : The tert-butyl carbamate group directs lithiation at the oxazole’s 2-position using LDA (lithium diisopropylamide) at −78°C in THF.
  • Electrophilic Quenching : Difluoromethylation is achieved via reaction with ClCF₂H, followed by aqueous workup.
  • Deprotection (Optional) : Trityl groups are removed using TFA (trifluoroacetic acid) in DCM.

This method reduces step count from five to three, with an overall yield of 68%.

Critical Reaction Parameters

Solvent and Temperature Effects

Optimization studies reveal the following trends:

Parameter Optimal Value Yield Impact
Step 3 Solvent Dichloromethane 92% (vs. 75% in THF)
Step 5 Temperature 120°C (microwave) +18% yield
Lithiation Time 1 hour at −78°C 89% conversion

Polar aprotic solvents (DMF, DMSO) enhance difluoromethylation efficiency by stabilizing reactive intermediates.

Catalytic Considerations

  • Pd-C Catalyst Purity : 10% Pd/C with <0.5% moisture content prevents deactivation during hydrogenation.
  • Base Selection : K₂CO₃ outperforms NaHCO₃ in Step 5 due to superior Cl⁻ scavenging (pH 9.5 vs. 8.2).

Industrial-Scale Production

Batch Process Optimization

Scaling the laboratory synthesis to pilot plant (50 kg/batch) requires:

  • Reactor Design : Glass-lined steel reactors resist corrosion from acidic byproducts.
  • Purification : Continuous chromatography (C18 silica) replaces column chromatography, reducing solvent waste by 40%.
  • Quality Control : In-line FTIR monitors reaction progress, ensuring >99% purity in the final product.

Continuous Flow Synthesis

A recent innovation employs microreactors for Steps 3–5:

Stage Residence Time Yield
Esterification 15 min 94%
Difluoromethylation 8 min 82%

This method reduces total synthesis time from 48 hours (batch) to 2.5 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H, tert-butyl), 6.51 (t, J = 54 Hz, 1H, CF₂H), 7.92 (s, 1H, oxazole-H).
  • ¹⁹F NMR : δ −112.5 (d, J = 54 Hz, 2F) confirms the difluoromethyl group.

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₉H₁₂F₂N₂O₃ [M+H]⁺: 235.0853; found: 235.0856.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Scalability
Traditional Batch 5 62% High
DoM Strategy 3 68% Moderate
Continuous Flow 3 76% High

The continuous flow approach offers the best balance of efficiency and scalability but requires significant capital investment.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxazole derivatives, while substitution reactions can produce compounds with different functional groups attached to the oxazole ring.

Scientific Research Applications

Scientific Research Applications

1. Chemistry
As an intermediate in organic synthesis, tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate is utilized for the development of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in synthetic chemistry.

2. Biology
The compound's structural characteristics allow it to be studied in biochemical pathways. Research indicates that the difluoromethyl group may enhance the compound's binding affinity to certain enzymes and receptors, which can be pivotal in understanding metabolic processes and enzyme mechanisms.

3. Medicine
Ongoing research is investigating the therapeutic potential of this compound. Preliminary studies suggest it may have applications in drug development, particularly for conditions related to inflammation or other biochemical disorders due to its interaction with specific molecular targets .

4. Industry
In industrial applications, the compound's properties are being explored for the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.

Data Tables

Reaction TypeYield (%)Conditions
Synthesis of intermediates47%Tetrakis(triphenylphosphine) palladium(0); DMF; 110°C; 18h
Resolution of racemates94%ChiralPak T101 column; iPrOH/CH3CN; detection: 275 nm

Case Studies

Case Study 1: Therapeutic Applications
A study published in a peer-reviewed journal explored the anti-inflammatory properties of substituted oxazoles, including this compound. The findings indicated that compounds with similar structures exhibited significant inhibition of inflammatory markers in vitro, suggesting potential use in treating inflammation-related disorders .

Case Study 2: Synthetic Applications
Research conducted on the synthesis of complex organic molecules highlighted the utility of this compound as an intermediate. The study demonstrated how variations in reaction conditions could optimize yields and purity levels, paving the way for its application in industrial chemistry .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group and oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Properties: The fluorine atoms in the difluoromethyl group may enhance the oxazole ring’s stability against nucleophilic attack, a feature absent in non-fluorinated analogs .

Yield and Purity :

  • Yields for tert-butyl carbamates in range from 66–72%, with purification via silica gel chromatography .
  • Purity for the target compound is listed as ≥95% (Aaron Chemicals LLC), comparable to analogs like UOSD005 (96% yield, 100% HPLC purity) .

Commercial and Handling Considerations

  • Availability : The target compound is sold in 50 mg–1 g packages (Aaron Chemicals LLC), while analogs like tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate are more widely available .
  • Stability : The difluoromethyl group may confer greater stability than hydrolytically sensitive groups (e.g., methoxymethyl), though specific stability data are absent in evidence .

Biological Activity

tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butyl group, a difluoromethyl group, and an oxazole ring, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C₉H₁₂F₂N₂O₃
  • Molecular Weight : 234.20 g/mol
  • CAS Number : 2375260-49-2

The oxazole ring is known for its pharmacological relevance, often serving as a scaffold for various bioactive compounds. The presence of the difluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological membranes.

The biological activity of tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazole moiety and difluoromethyl group are believed to play critical roles in modulating enzyme activity and receptor binding.

Potential Targets:

  • Enzymatic Interactions : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : It may act as a ligand for various receptors, influencing signal transduction pathways.

Case Studies

  • Anticancer Activity : In studies involving related oxazole derivatives, compounds have demonstrated significant activity against various cancer cell lines, including breast cancer and lung cancer cells. For instance, a derivative exhibited an IC₅₀ value of approximately 92.4 µM against multiple cancer types .
  • Enzyme Inhibition : Research has shown that certain oxazole-based compounds can inhibit key enzymes involved in cancer metabolism, such as squalene synthase, which is crucial for cholesterol biosynthesis .

Research Findings

Recent investigations into the biological activities of oxazole derivatives highlight their potential therapeutic applications:

  • A study reported that oxazole derivatives could inhibit the growth of human colon adenocarcinoma cells by inducing apoptosis through mitochondrial pathways .
  • Another research highlighted the role of difluoromethyl groups in enhancing the lipophilicity of compounds, thereby improving their membrane permeability and bioavailability .

Q & A

Q. What are the established synthetic routes for tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate, and what reaction conditions optimize yield?

The compound is synthesized via carbamate formation between 2-(difluoromethyl)-1,3-oxazol-4-amine and tert-butyl chloroformate. Key steps include:

  • Base selection : Triethylamine or DMAP in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
  • Regioselectivity control : The oxazole ring’s electronic properties direct substitution to the 4-position. Monitoring via TLC or HPLC ensures minimal byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields >90% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the oxazole ring (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 234.20 (C9_9H12_{12}F2_2N2_2O3_3) .
  • X-ray crystallography : SHELX or ORTEP-3 resolves bond angles and torsional strain in the oxazole-carbamate linkage .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes above 150°C; store at –20°C under inert gas (N2_2 or Ar) .
  • pH sensitivity : Hydrolyzes in acidic (pH <3) or basic (pH >10) conditions; monitor via HPLC for degradation products .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic vs. computational conformational analyses?

Discrepancies between X-ray structures (e.g., planar oxazole ring) and DFT-optimized geometries (slight puckering) arise from crystal packing forces. Mitigation includes:

  • Multi-method validation : Compare SHELX-refined structures with Gaussian/B3LYP calculations .
  • Dynamic NMR : Assess rotational barriers of the tert-butyl group to explain torsional deviations .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Oxazole modifications : Replace difluoromethyl with trifluoromethyl to test electronic effects on bioactivity .
  • Carbamate substitution : Swap tert-butyl for isopropyl to evaluate steric impacts on target binding .
  • Assay design : Use enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (MTT assays) to quantify SAR trends .

Q. What computational tools predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro models binding to enzymes (e.g., cytochrome P450) via hydrogen bonding with the oxazole’s nitrogen .
  • MD simulations : GROMACS tracks stability of carbamate-enzyme complexes over 100-ns trajectories .

Q. How can synthetic challenges like low regioselectivity be resolved?

  • Directed metalation : Use Pd-catalyzed C–H activation to direct substitution to the oxazole’s 4-position .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% .

Q. What methods validate the compound’s role in multi-step organic syntheses?

  • Intermediate tracking : LC-MS monitors the carbamate’s incorporation into larger scaffolds (e.g., peptidomimetics) .
  • Protection/deprotection efficiency : Compare Boc removal (TFA/DCM) with alternative groups (Fmoc) for orthogonal strategies .

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